molecular formula C6H5N3S B13095440 Isothiazolo[5,4-c]pyridin-3-amine

Isothiazolo[5,4-c]pyridin-3-amine

Cat. No.: B13095440
M. Wt: 151.19 g/mol
InChI Key: FCHIUCMKSXBOCY-UHFFFAOYSA-N
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Description

Isothiazolo[5,4-c]pyridin-3-amine is a heterocyclic compound that features a fused isothiazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isothiazolo[5,4-c]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method starts with 2,4-dichloro-3-nitropyridine, which undergoes selective C-4 arylation using ligand-free Suzuki-Miyaura coupling and palladium-catalyzed aminocarbonylation . The reaction conditions often include the use of palladium catalysts, bases like DIPEA, and solvents such as tetrahydrofuran (THF).

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with industrial safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

Isothiazolo[5,4-c]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom in the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Isothiazolo[5,4-c]pyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Isothiazolo[5,4-c]pyridin-3-amine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to alterations in cell signaling pathways, affecting cell proliferation, differentiation, and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isothiazolo[5,4-c]pyridin-3-amine is unique due to its specific ring structure, which imparts distinct electronic properties and biological activities. Its ability to inhibit a broad range of kinases makes it a versatile scaffold for drug development.

Properties

Molecular Formula

C6H5N3S

Molecular Weight

151.19 g/mol

IUPAC Name

[1,2]thiazolo[5,4-c]pyridin-3-amine

InChI

InChI=1S/C6H5N3S/c7-6-4-1-2-8-3-5(4)10-9-6/h1-3H,(H2,7,9)

InChI Key

FCHIUCMKSXBOCY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C(=NS2)N

Origin of Product

United States

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